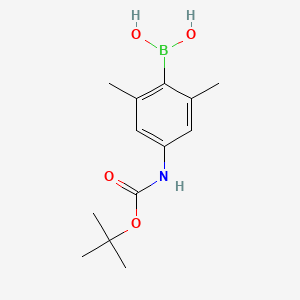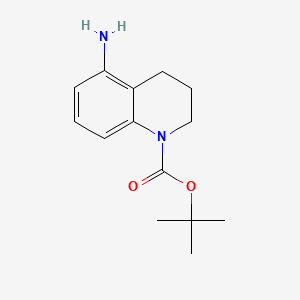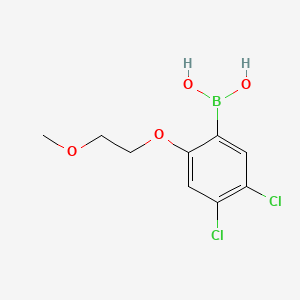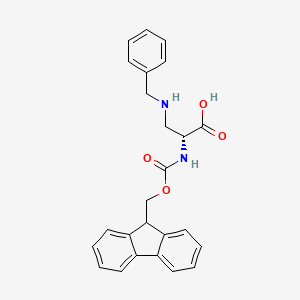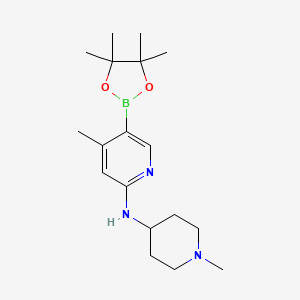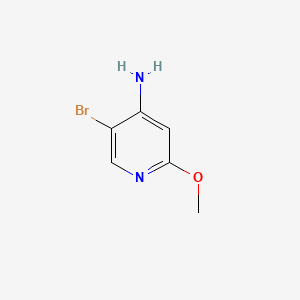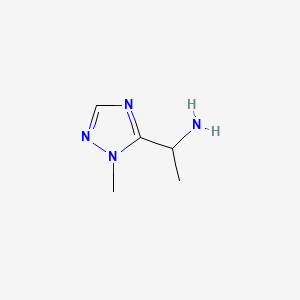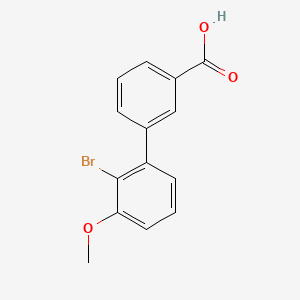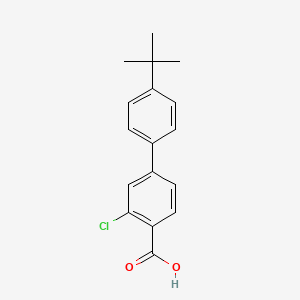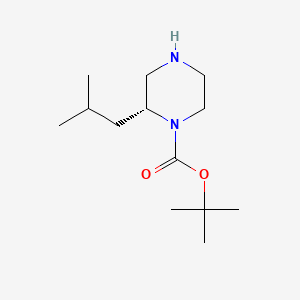
(R)-1-Boc-2-Isobutylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The compound’s uses and applications would also be described.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, as determined by techniques such as X-ray crystallography or NMR spectroscopy. The compound’s stereochemistry would also be described.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes. The mechanisms of these reactions would be described, and any factors influencing the compound’s reactivity would be discussed.Physical And Chemical Properties Analysis
This would involve a description of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Any factors influencing these properties would be discussed.Applications De Recherche Scientifique
Biotechnological Production and Biological Activities Advancements in biotechnological methods have enhanced the mass-production of compounds with significant biological activities, such as Rosmarinic acid (RA), which shares a similar context of interest due to its production process and biological implications. The biotechnological approaches offer an efficient and environmentally friendly method for large-scale production, contributing to the exploration of compounds in food industry and pharmaceutical applications due to their health-promoting effects and potential as food additives. The research on RA underscores the importance of developing biotechnological methods for compounds with similar complexities and potential uses, including (R)-1-Boc-2-Isobutylpiperazine (Marchev et al., 2021).
Clinical Pharmacokinetics and Pharmacodynamics Understanding the pharmacokinetics and pharmacodynamics of compounds is crucial for their application in anesthesia and pain therapy. Ketamine, for instance, serves as a prime example of a compound with well-documented clinical pharmacokinetics and pharmacodynamics, highlighting the significance of these properties in determining the therapeutic potential and safety profile of pharmacological agents. This information is vital for evaluating the feasibility of applying compounds like (R)-1-Boc-2-Isobutylpiperazine in clinical settings, guiding the development of therapeutic strategies based on their pharmacological characteristics (Peltoniemi et al., 2016).
Potential in Parkinson’s Disease Treatment Exploration into glucagon-like peptide-1 (GLP-1) receptor agonists for treating Parkinson’s Disease (PD) provides a framework for investigating similar compounds. GLP-1 receptor agonists have shown promising results in improving cognition and motor functions in PD, illustrating the potential of receptor-targeted therapies in neurodegenerative diseases. This approach may offer insights into the therapeutic possibilities of structurally or functionally similar compounds, including (R)-1-Boc-2-Isobutylpiperazine, in treating neurodegenerative conditions or enhancing cognitive functions (Glotfelty et al., 2020).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures. Any known health effects or environmental impacts would also be described.
Orientations Futures
This would involve a discussion of areas for future research, such as potential applications, modifications, or investigations into the compound’s properties or reactivity.
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGGVOBNOVOVAM-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660011 |
Source


|
| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-2-Isobutylpiperazine | |
CAS RN |
1217599-13-7 |
Source


|
| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

